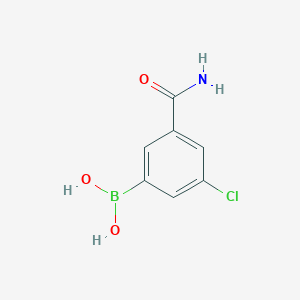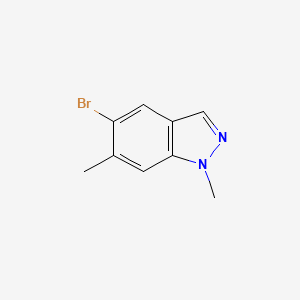![molecular formula C16H11Br2F3N2OS B1371621 2-[4-溴-2-(三氟甲基)苯基]氨基-4-(2-羟基苯基)-1,3-噻唑氢溴酸盐 CAS No. 1210389-46-0](/img/structure/B1371621.png)
2-[4-溴-2-(三氟甲基)苯基]氨基-4-(2-羟基苯基)-1,3-噻唑氢溴酸盐
描述
This compound is a chemical with the CAS Number: 1210389-46-0 . It has a molecular weight of 496.15 . The IUPAC name for this compound is 2-{2-[4-bromo-2-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}phenol hydrobromide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H10BrF3N2OS.BrH/c17-9-5-6-12(11(7-9)16(18,19)20)21-15-22-13(8-24-15)10-3-1-2-4-14(10)23;/h1-8,23H,(H,21,22);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound has a boiling point of 235-240 .科学研究应用
氢键网络
一个重要的研究领域涉及检查 2-氨基-4-苯基-1,3-噻唑中的氢键网络,其中包括与所讨论化合物类似的衍生物。研究揭示了这些化合物中各种不同的堆积基序,这些基序受氢键相互作用的影响,如 N-H...O、N-H...S 和 N-H...Br 缔合 (Lynch、McClenaghan、Light 和 Coles,2002)。
合成和与硫代氨基甲酸酯的反应
已经对噻唑和噻唑烷-2-酮的合成进行了研究,探索了类似的溴和氟取代苯基化合物与硫代氨基甲酸酯的反应性。这些研究提供了对亲核取代反应和这些化合物的潜在化学应用的见解 (Potikha、Turov 和 Kovtunenko,2008)。
杀菌特性
另一个研究方向涉及检查 2-氨基-4-芳基噻唑的杀菌特性。假设将溴结合到噻唑核中(如所讨论的化合物的情况)会增强杀菌活性。这项研究与开发更有效的杀菌剂的努力相一致 (Mahapatra,1956)。
荧光性质
对取代的 2-芳基-4-羟基-5-(2'-氨基苯基)-1,3-噻唑的研究揭示了显着的荧光性质。这些性质包括吸收和发射带中的大红移,受分子内氢键的影响。这项研究与新型荧光材料和传感器的开发相关 (Kammel 等人,2019)。
抗癌活性
一个相关的研究领域涉及合成新的噻唑化合物并测试它们的抗癌活性。与感兴趣的化合物中类似的不同官能团的结合在抗癌研究中显示出前景,特别是针对乳腺癌细胞 (Sonar 等人,2020)。
安全和危害
作用机制
Mode of Action
Based on its structural features, it may interact with its targets through hydrogen bonding, aromatic stacking, or halogen bonding, given the presence of a hydroxyl group, aromatic rings, and a bromine atom .
Biochemical Pathways
Compounds with similar structures have been known to participate in various biochemical reactions, such as suzuki-coupling reactions .
Pharmacokinetics
Its molecular weight (49614 g/mol) and the presence of polar groups (hydroxyl and amino groups) suggest that it may have reasonable bioavailability .
生化分析
Biochemical Properties
2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide can bind to certain proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways .
Cellular Effects
The effects of 2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases, which are key regulators of cell signaling pathways. By affecting kinase activity, 2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide can alter the phosphorylation status of various proteins, leading to changes in cell function and behavior. Furthermore, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .
Molecular Mechanism
At the molecular level, 2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes or receptors. This binding can result in either inhibition or activation of the target molecule. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance their activity. Additionally, 2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of 2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide can change over time in laboratory settings. This compound is relatively stable under ambient conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to 2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide can result in cumulative effects on cellular function, including alterations in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of 2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide vary with different dosages. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage, as well as alterations in blood chemistry. These adverse effects highlight the importance of careful dosage optimization in experimental settings to avoid toxicity while achieving the desired biochemical outcomes .
Metabolic Pathways
2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic transformations enhance the compound’s solubility and facilitate its excretion from the body. Additionally, the compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites .
Transport and Distribution
The transport and distribution of 2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and intracellular trafficking of the compound, ensuring its proper localization and accumulation in target tissues. For instance, the compound may be transported into cells via specific membrane transporters, and once inside, it can bind to intracellular proteins that direct its distribution to specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide is critical for its activity and function. This compound can be targeted to specific organelles or compartments within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals or post-translational modifications may direct the compound to these locations, where it can exert its biochemical effects. For example, localization to the nucleus may enable the compound to interact with DNA or transcription factors, influencing gene expression .
属性
IUPAC Name |
2-[2-[4-bromo-2-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]phenol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrF3N2OS.BrH/c17-9-5-6-12(11(7-9)16(18,19)20)21-15-22-13(8-24-15)10-3-1-2-4-14(10)23;/h1-8,23H,(H,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPGGUJINMLHDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)NC3=C(C=C(C=C3)Br)C(F)(F)F)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


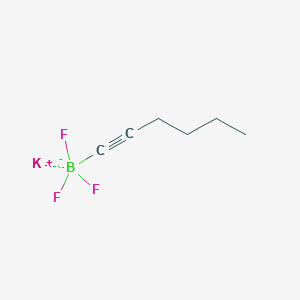
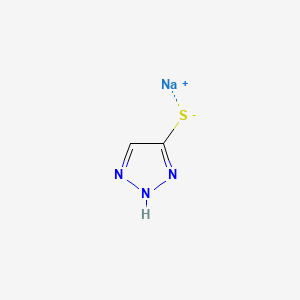


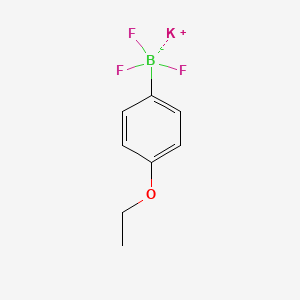
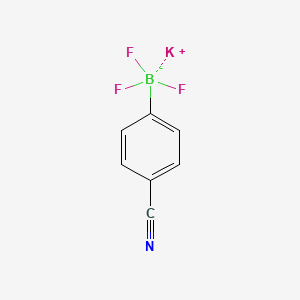
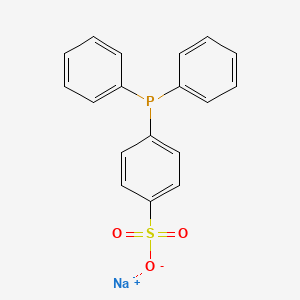
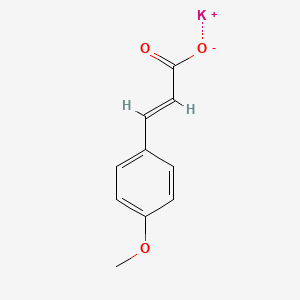
![1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-4-ol](/img/structure/B1371549.png)

![1-[(4-Ethylphenyl)methyl]piperidin-3-ol](/img/structure/B1371554.png)

